![molecular formula C9H12F6N2O B5110907 N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5110907.png)
N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide, also known as A-967079, is a selective and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is involved in the perception of pain, heat, and inflammation. A-967079 has been shown to be effective in reducing pain and inflammation in preclinical models, making it a potential candidate for the development of novel analgesic drugs.
Wirkmechanismus
N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide acts as a selective antagonist of the TRPV1 ion channel. TRPV1 is expressed in sensory neurons and is activated by a variety of stimuli, including heat, protons, and capsaicin. Activation of TRPV1 leads to the release of pro-inflammatory neuropeptides, such as substance P, and contributes to the perception of pain and inflammation. This compound blocks the activation of TRPV1, reducing the release of pro-inflammatory neuropeptides and reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. In addition, this compound has been shown to be effective in reducing hyperalgesia and allodynia in animal models of chronic pain. This compound has also been shown to be effective in reducing the release of pro-inflammatory neuropeptides, such as substance P, in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide is its selectivity for the TRPV1 ion channel. This allows for more precise targeting of pain and inflammation without affecting other ion channels or receptors. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in preclinical models.
Zukünftige Richtungen
For research on N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide include further preclinical studies to determine its efficacy and safety in different animal models of pain and inflammation. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in preclinical models. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of pain and inflammation.
Synthesemethoden
The synthesis of N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide involves several steps, starting with the reaction of 2,2,2-trifluoroethylamine with 2,2,2-trifluoroacetaldehyde to form 2,2,2-trifluoro-N-(trifluoromethyl)ethylamine. This intermediate is then reacted with piperidinecarboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide has been extensively studied in preclinical models of pain and inflammation. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. In addition, this compound has been shown to be effective in reducing hyperalgesia and allodynia in animal models of chronic pain.
Eigenschaften
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoropropan-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F6N2O/c10-8(11,12)6(9(13,14)15)16-7(18)17-4-2-1-3-5-17/h6H,1-5H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAWTPQMGDCXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

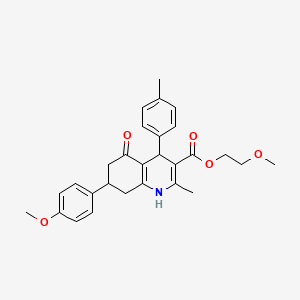
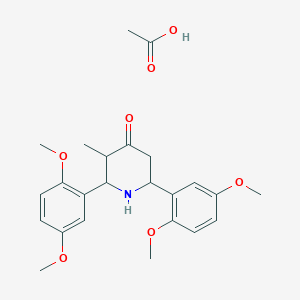
![1-[2-(4-biphenylyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B5110839.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5110846.png)
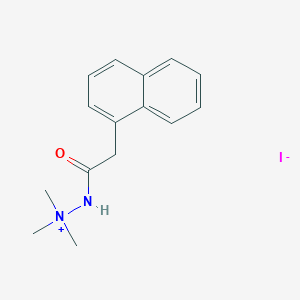
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5110863.png)
![ethyl 4-({[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5110864.png)
![1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)
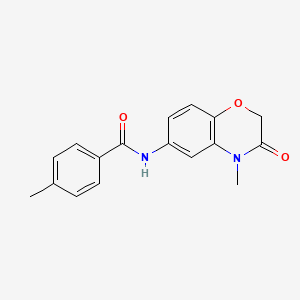


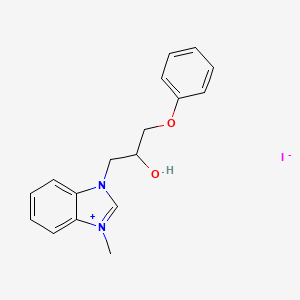
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)
